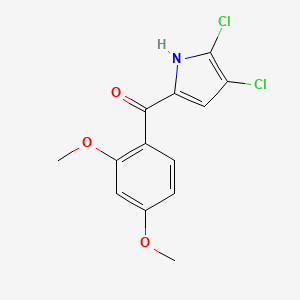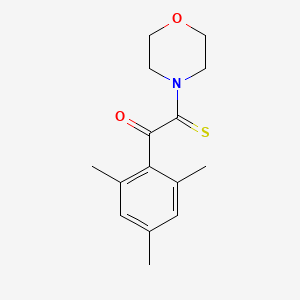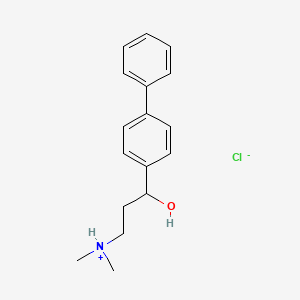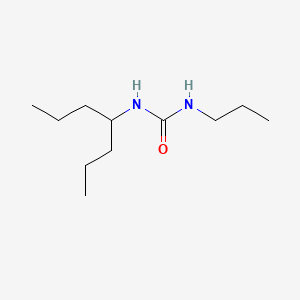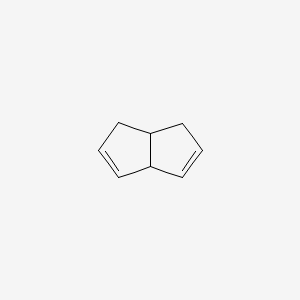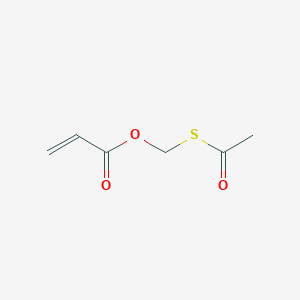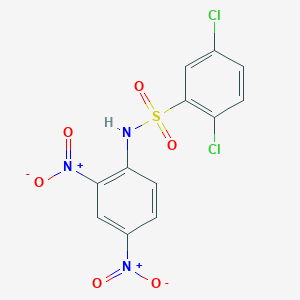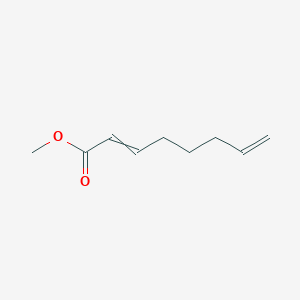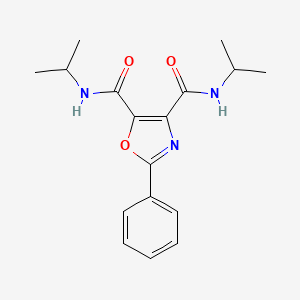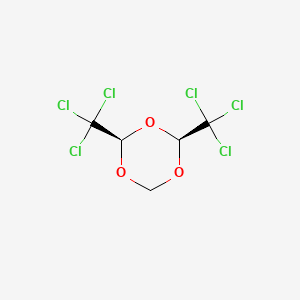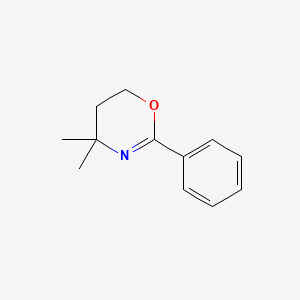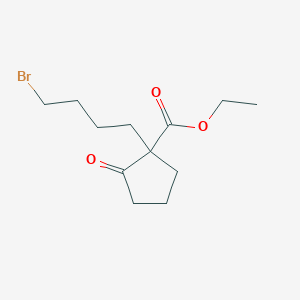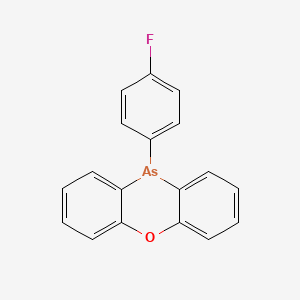![molecular formula C3ClF7S3 B14659237 (Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane CAS No. 51737-74-7](/img/structure/B14659237.png)
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane is a complex organosulfur compound characterized by the presence of chlorosulfanyl, fluoro, and trifluoromethylsulfanyl groups attached to a central methane molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of chlorosulfanyl and fluoro precursors with trifluoromethylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as gas chromatography and mass spectrometry, further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfanyl or fluoro groups are replaced by other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, ranging from -78°C to room temperature, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced sulfur compounds. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, (Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development. Researchers are investigating its potential as an inhibitor of specific enzymes or as a modulator of biological pathways.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique chemical properties may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Preclinical studies are ongoing to evaluate its efficacy and safety in animal models.
Industry
In industry, this compound is used as a specialty chemical in the production of advanced materials. Its unique functional groups make it suitable for use in the synthesis of polymers, coatings, and other high-performance materials. Additionally, it is used as a reagent in various industrial processes, including the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular pathways involved depend on the specific application and target. For example, in drug discovery, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking its function.
Comparison with Similar Compounds
Similar Compounds
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]ethane: Similar to the methane derivative, but with an ethane backbone.
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]propane: Contains a propane backbone, offering different steric and electronic properties.
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]benzene: Features a benzene ring, providing aromatic characteristics.
Uniqueness
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane is unique due to its specific combination of functional groups and its methane backbone. This combination imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications. Its small size and unique functional groups allow for precise interactions with molecular targets, enhancing its potential as a bioactive molecule and industrial reagent.
Properties
CAS No. |
51737-74-7 |
|---|---|
Molecular Formula |
C3ClF7S3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
[fluoro-bis(trifluoromethylsulfanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C3ClF7S3/c4-14-3(11,12-1(5,6)7)13-2(8,9)10 |
InChI Key |
NWWYGTFGGDFMKB-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)SC(F)(SC(F)(F)F)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


